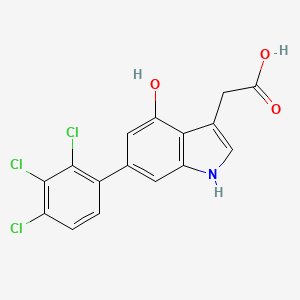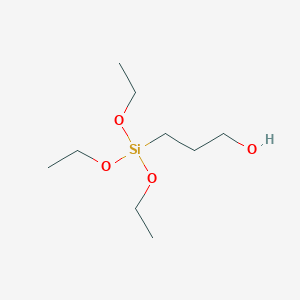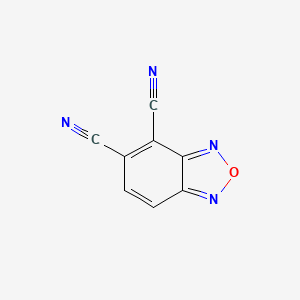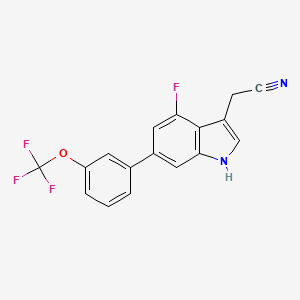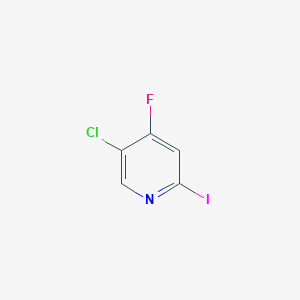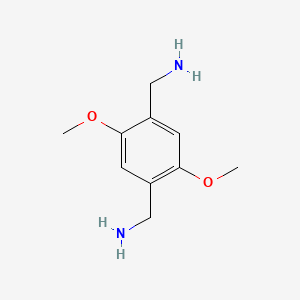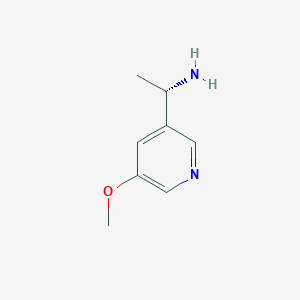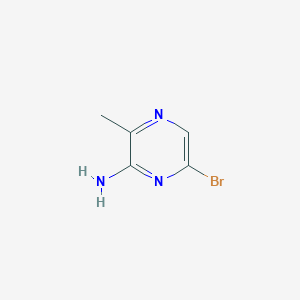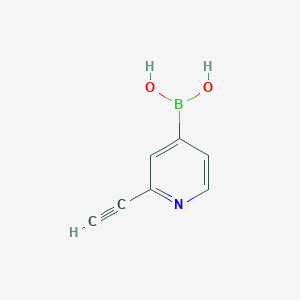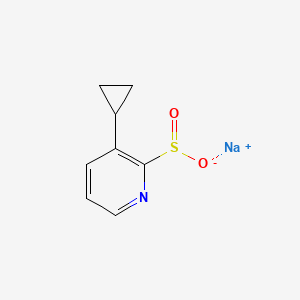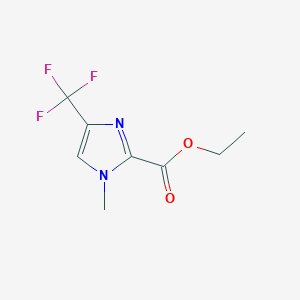
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide: is a chemical compound characterized by the presence of a difluorocyclobutylidene group attached to a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Difluorocyclobutylidene Intermediate: This step involves the preparation of the difluorocyclobutylidene intermediate through a series of fluorination reactions.
Attachment of the Sulfinamide Group: The intermediate is then reacted with a sulfinamide precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The difluorocyclobutylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The difluorocyclobutylidene group may interact with enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfamide: Contains a sulfamide group instead of a sulfinamide.
Uniqueness
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of the difluorocyclobutylidene and sulfinamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F2NOS |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(3,3-difluorocyclobutylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H13F2NOS/c1-7(2,3)13(12)11-6-4-8(9,10)5-6/h4-5H2,1-3H3 |
InChI Key |
YOCKOUVNLQZQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CC(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
